molecular formula C6H5N3 B2384543 Imidazo[1,5-b]pyridazine CAS No. 51741-28-7

Imidazo[1,5-b]pyridazine

Cat. No.: B2384543
CAS No.: 51741-28-7
M. Wt: 119.127
InChI Key: AKJQYWFGJWOGKD-UHFFFAOYSA-N
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Description

Imidazo[1,5-b]pyridazine is a heterocyclic compound that consists of an imidazole ring fused to a pyridazine ring. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing imidazo[1,5-b]pyridazines involves the condensation of 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines, which can further react with acetic anhydride, phenyl isocyanate, and para-tolualdehyde . Another approach involves the heterocyclization of pyridazines containing an acylaminomethyl group at position 3 to form the imidazole ring .

Industrial Production Methods: Industrial production of imidazo[1,5-b]pyridazines typically involves multi-step synthetic routes that ensure high yield and purity. These methods often employ readily available starting materials and efficient reaction conditions to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can yield derivatives with additional hydrogen atoms.

Comparison with Similar Compounds

Imidazo[1,5-b]pyridazine can be compared to other similar compounds, such as imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine. While all these compounds share a fused heterocyclic structure, they differ in the position and type of the fused rings:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

imidazo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-6-4-7-5-9(6)8-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJQYWFGJWOGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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